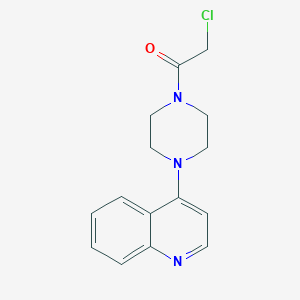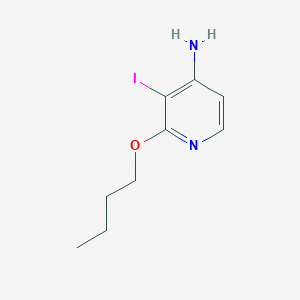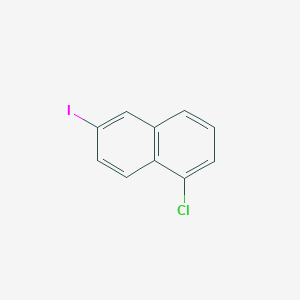
2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system attached to a piperazine moiety, which is further linked to a chloroethanone group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone typically involves the reaction of quinoline derivatives with piperazine and chloroethanone.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through column chromatography, and recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinoline derivatives
- Quinoline N-oxides
- Dihydroquinolines
- Schiff bases and other condensation products
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, thereby inhibiting DNA replication and transcription. Additionally, the piperazine group can interact with various receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Chloroquinoline-3-carbaldehyde: Shares the quinoline core structure but differs in functional groups.
4-Hydroxy-2-quinolones: Similar quinoline derivatives with hydroxyl groups, exhibiting different biological activities.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole moiety, showing distinct pharmacological properties.
Uniqueness: 2-Chloro-1-(4-(quinolin-4-yl)piperazin-1-yl)ethanone is unique due to its combination of a quinoline ring, piperazine moiety, and chloroethanone group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research domains .
Eigenschaften
CAS-Nummer |
915373-78-3 |
|---|---|
Molekularformel |
C15H16ClN3O |
Molekulargewicht |
289.76 g/mol |
IUPAC-Name |
2-chloro-1-(4-quinolin-4-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C15H16ClN3O/c16-11-15(20)19-9-7-18(8-10-19)14-5-6-17-13-4-2-1-3-12(13)14/h1-6H,7-11H2 |
InChI-Schlüssel |
NLHLWBGQFOCTFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=NC3=CC=CC=C32)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate](/img/structure/B11834806.png)

![(2S)-1-[(Oxan-2-yl)oxy]-5-(triethylsilyl)pent-4-yn-2-ol](/img/structure/B11834826.png)
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-](/img/structure/B11834828.png)




![5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11834874.png)


